Spectroscopic Analysis of Isoflavonoids from Erythrina Species: A Technical Guide
Spectroscopic Analysis of Isoflavonoids from Erythrina Species: A Technical Guide
Disclaimer: Extensive searches for spectroscopic data specifically for "Erythrinin G" did not yield any results for a compound with this exact name. This guide therefore provides a comprehensive overview of the spectroscopic data (NMR and MS) and analytical methodologies for closely related and well-characterized isoflavonoids isolated from the Erythrina genus, which are structurally analogous to what "Erythrinin G" would likely be. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with compounds from this class.
The genus Erythrina is a rich source of structurally diverse isoflavonoids, many of which exhibit significant biological activities. The structural elucidation of these compounds relies heavily on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide details the characteristic spectroscopic data for representative isoflavonoids from Erythrina species and outlines the standard experimental protocols for their isolation and characterization.
Mass Spectrometry (MS) Data
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a critical tool for determining the molecular formula of isolated isoflavonoids. The table below summarizes the HRESIMS data for several isoflavonoids isolated from Erythrina caffra and Erythrina arborescens.
| Compound | Trivial Name | Molecular Formula | Calculated [M+H]⁺ or [M]⁺ | Found [M+H]⁺ or [M]⁺ |
| 1 | Erycaffra A | C₂₂H₂₄O₆ | 384.1522 | 384.1524 |
| 2 | Erycaffra B | C₂₂H₂₄O₇ | 400.1522 | 400.1518 |
| 3 | Erycaffra C | C₂₅H₂₆O₇ | 438.1679 | 438.1633 |
| 4 | Erythrinin D | C₂₁H₁₈O₆ | 366.1103 | 366.1099 |
Nuclear Magnetic Resonance (NMR) Spectroscopic Data
NMR spectroscopy, including ¹H NMR, ¹³C NMR, and various 2D NMR techniques (COSY, HSQC, HMBC), is indispensable for the complete structural elucidation of isoflavonoids. The chemical shifts provide detailed information about the carbon skeleton and the placement of substituents.
Table 2.1: ¹H NMR Spectroscopic Data (600 MHz, Acetone-d₆) for Erycaffra A (1) and Erycaffra B (2)[1]
| Position | Erycaffra A (δ ppm, J in Hz) | Erycaffra B (δ ppm, J in Hz) |
| 2 | 4.50 (t, 10.8) | 4.41 (m) |
| 3ax | 4.34 (dd, 10.8, 5.7) | - |
| 3eq | - | - |
| 6 | 5.91 (d, 2.4) | 5.98 (brs) |
| 8 | 5.86 (d, 2.4) | 5.97 (brs) |
| 2' | 6.76 (s) | 7.01 (s) |
| 6' | - | - |
| 1'' | 3.22 (d, 7.2) | 2.64 (m) |
| 2'' | 5.22 (t, 7.2) | - |
| 4'' | 1.66 (s) | - |
| 5'' | 1.76 (s) | - |
| 2'-OCH₃ | 3.75 (s) | 3.78 (s) |
| 4'-OCH₃ | 3.82 (s) | 3.84 (s) |
Table 2.2: ¹³C NMR Spectroscopic Data (150 MHz, Acetone-d₆) for Erycaffra A (1) and Erycaffra B (2)[1]
| Position | Erycaffra A (δ ppm) | Erycaffra B (δ ppm) |
| 2 | 70.4 | 70.2 |
| 3 | 45.6 | 45.5 |
| 4 | 197.6 | 197.5 |
| 4a | 103.5 | 102.7 |
| 5 | 165.2 | 165.1 |
| 6 | 95.9 | 95.9 |
| 7 | 166.8 | 166.9 |
| 8 | 95.0 | 94.7 |
| 8a | 163.7 | 163.6 |
| 1' | 114.5 | 114.2 |
| 2' | 130.8 | 132.8 |
| 3' | 106.1 | 106.0 |
| 4' | 157.9 | 158.2 |
| 5' | 122.9 | 123.1 |
| 6' | 156.5 | 157.1 |
| 1'' | 22.0 | 36.0 |
| 2'' | 122.8 | 148.2 |
| 3'' | 132.4 | 76.5 |
| 4'' | 25.8 | 112.5 |
| 5'' | 17.8 | 18.5 |
| 2'-OCH₃ | 56.4 | 56.5 |
| 4'-OCH₃ | 55.7 | 55.8 |
Experimental Protocols
The isolation and structural elucidation of isoflavonoids from Erythrina species generally follow a standardized workflow.
3.1. Extraction and Isolation
The dried and powdered plant material (e.g., stem bark, roots) is typically extracted with a solvent such as methanol (B129727) or ethanol.[2] The crude extract is then subjected to a series of chromatographic separations to isolate the individual compounds.
3.2. Structure Elucidation
The purified compounds are then subjected to spectroscopic analysis to determine their chemical structures.
3.3. Instrumentation and Parameters
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NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on Bruker Avance spectrometers operating at frequencies of 300-600 MHz for ¹H and 75-150 MHz for ¹³C.[1] Deuterated solvents such as acetone-d₆, chloroform-d, or methanol-d₄ are used. Chemical shifts are reported in parts per million (ppm) relative to the solvent signal.
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Mass Spectrometry: High-resolution mass spectra are often acquired on a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.[1]
Signaling Pathways and Logical Relationships
While this document focuses on the spectroscopic characterization of Erythrinin G, it's important to understand the broader context of its potential biological activity. Isoflavonoids are well-known for their interaction with various cellular signaling pathways. For instance, many isoflavonoids exhibit estrogenic activity by binding to estrogen receptors, or they can modulate pathways involved in inflammation and cell proliferation. The precise signaling pathways affected by a novel compound like Erythrinin G would need to be determined through further biological assays.
This guide provides a foundational understanding of the spectroscopic data and analytical techniques crucial for the study of isoflavonoids from Erythrina species. The presented data and protocols for known compounds serve as a robust reference for the characterization of new molecules in this class.
